molecular formula C10H9NO2 B1605237 4,5-Dimethylisatin CAS No. 100487-79-4

4,5-Dimethylisatin

Cat. No.: B1605237
CAS No.: 100487-79-4
M. Wt: 175.18 g/mol
InChI Key: UZQSNRWCIFIUSJ-UHFFFAOYSA-N
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Description

4,5-Dimethylisatin is an organic compound belonging to the isatin family, characterized by the presence of two methyl groups at the 4th and 5th positions of the isatin core

Mechanism of Action

Target of Action

4,5-Dimethylisatin is a derivative of isatin, a compound that has been the subject of various studies due to its wide range of applications in the pharmaceutical industry Isatin derivatives have been known to interact with a variety of biological targets, including enzymes like acetylcholinesterase (ache) .

Mode of Action

It’s worth noting that isatin derivatives have been shown to inhibit the activity of ache . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter. By inhibiting AChE, isatin derivatives can potentially increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic nerve transmission.

Pharmacokinetics

The pharmacokinetics of similar compounds, such as other isatin derivatives or dpp-4 inhibitors, have been studied . These studies could provide a basis for understanding the potential pharmacokinetic properties of this compound.

Result of Action

Isatin derivatives have been reported to exhibit a range of biological activities, including anticonvulsant, antibacterial, anti-hiv, and antifungal activities . These activities suggest that this compound could potentially have a broad spectrum of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethylisatin typically involves the condensation of an appropriate aniline derivative with oxalyl chloride, followed by cyclization. One common method involves the reaction of 4,5-dimethylaniline with oxalyl chloride in the presence of a base, such as pyridine, to form the corresponding isatin derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethylisatin undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxindole derivatives.

    Reduction: Formation of reduced isatin derivatives.

    Substitution: Introduction of different substituents at the nitrogen or carbon atoms of the isatin ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isatins, oxindoles, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Isatin: The parent compound of 4,5-Dimethylisatin, known for its broad range of biological activities.

    5,6-Dimethylisatin: Another isatin derivative with similar properties but different substitution patterns.

    N-Methylisatin: A derivative with a methyl group on the nitrogen atom, showing distinct biological activities.

Uniqueness

This compound is unique due to the specific positioning of its methyl groups, which can influence its reactivity and biological activity. This unique substitution pattern can lead to different interactions with molecular targets compared to other isatin derivatives .

Properties

IUPAC Name

4,5-dimethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)9(12)10(13)11-7/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQSNRWCIFIUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295729
Record name 4,5-Dimethylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100487-79-4
Record name 4,5-Dimethylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,4-Dimethylaniline was converted into 3,4-dimethylisonitrosoacetanilide by reaction with chloral hydrate and hydroxylamine, using the method described in "Organic Syntheses," Collective Volume I, page 327. The 3,4-dimethyl-isonitrosoacetanilide was cyclized with sulfuric acid, according to the method of Baker et al., Journal of Organic Chemistry, 17, 149 (1952), to give 4,5-dimethylisatin (m.p. 225°-226° C.) and 5,6-dimethylisatin (m.p. 217°-218° C.).
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Synthesis routes and methods II

Procedure details

3,4-Dimethylaniline was converted into 3,4-dimethyl-isonitrosoacetanilide by reaction with chloral hydrate and hydroxylamine, using the method described in "Organic Syntheses," Collective Volume I, page 327. The 3,4-dimethyl-isonitrosoacetanilide was cyclized with sulfuric acid, according to the method of Baker et al., Journal of Organic Chemistry, 17, 149 (1952), to give 4,5-dimethylisatin (m.p. 225°-226° C.) and 5,6-dimethylisatin (m.p. 217°-218° C.).
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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